

# AN-12-H5 intermediate-3 structural validation with X-ray crystallography

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Compound of Interest

Compound Name: AN-12-H5 intermediate-3

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# Structural Validation of AN-12-H5 intermediate-3: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of the novel synthetic intermediate, **AN-12-H5 intermediate-3**, utilizing X-ray crystallography. The data presented here is benchmarked against a known alternative, Compound-7B, to offer a clear perspective on its structural characteristics and the robustness of its crystalline form for further drug development processes.

## Data Presentation: Crystallographic Data and Refinement Statistics

The following table summarizes the key crystallographic data and refinement statistics for **AN-12-H5 intermediate-3** and the alternative, Compound-7B. This data provides a quantitative comparison of the crystal quality and the accuracy of the solved structures.



Parameter	AN-12-H5 intermediate-3	Compound-7B (Alternative)
Crystal Data		
Chemical Formula	C22H25N3O4	C20H20N2O5
Formula Weight	400.45 g/mol	384.39 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P21/c	P212121
Unit Cell Dimensions	a = 10.12 Å, b = 15.45 Å, c = 12.89 Åα = 90°, β = 105.2°, γ = 90°	a = 8.56 Å, b = 14.23 Å, c = 16.01 Åα = β = γ = 90°
Volume	1945.8 ų	1948.5 ų
Z	4	4
Calculated Density	1.368 g/cm <sup>3</sup>	1.310 g/cm <sup>3</sup>
Data Collection		
Radiation	MoKα (λ = 0.71073 Å)	CuKα (λ = 1.54184 Å)
Temperature	100(2) K	120(2) K
Reflections Collected	15890	12540
Unique Reflections	4478	3560
Refinement		
R-int	0.045	0.052
Final R indices [I>2σ(I)]	R <sub>1</sub> = 0.038, wR <sub>2</sub> = 0.095	R <sub>1</sub> = 0.041, wR <sub>2</sub> = 0.102
Goodness-of-fit on F <sup>2</sup>	1.05	1.07

### **Experimental Protocols**

A detailed methodology for the single-crystal X-ray diffraction studies is provided below. This protocol outlines the steps from crystal preparation to structure solution and refinement.



#### **Single-Crystal X-ray Crystallography**

- Crystal Growth: Single crystals of **AN-12-H5 intermediate-3** suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in an ethanol/water mixture (3:1 v/v) at room temperature. Crystals of Compound-7B were obtained from a solution in acetonitrile.
- Data Collection: A suitable crystal of each compound was mounted on a goniometer head. X-ray diffraction data were collected on a diffractometer equipped with a graphite-monochromated radiation source.[1] The crystal was kept at a constant low temperature during data collection to minimize thermal vibrations.[2]
- Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell parameters and integrate the reflection intensities. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

#### **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the structural validation of a small molecule using X-ray crystallography.

Caption: Workflow for X-ray Crystallography.

This guide demonstrates that **AN-12-H5 intermediate-3** forms high-quality crystals, allowing for its unambiguous structural determination with high precision. The crystallographic data indicates a well-ordered crystal lattice and a refined structure with low R-factors, comparable to the established alternative, Compound-7B. This robust structural validation provides a solid foundation for its use in further drug design and development endeavors.

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#### References

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